molecular formula C33H24BrN5O7 B12281218 [5-(4-Amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate

[5-(4-Amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate

Cat. No.: B12281218
M. Wt: 682.5 g/mol
InChI Key: ZAWGKZQDLITTKU-UHFFFAOYSA-N
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Description

[5-(4-Amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate is a complex organic compound that features a pyrrolo[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-Amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate typically involves multiple steps. One common approach starts with the preparation of the pyrrolo[2,3-d]pyrimidine core, which can be synthesized via Cu-catalyzed reactions, microwave-assisted reactions, or pyrrole-based reactions

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

[5-(4-Amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenation, nitration, and sulfonation reactions can be performed using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenation (chlorine, bromine), nitration (nitric acid), sulfonation (sulfuric acid)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could lead to the formation of reduced analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.

Biology

In biological research, [5-(4-Amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate is studied for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential to treat various diseases. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development.

Industry

In industry, this compound is used in the development of new materials with specific properties. Its unique structure allows for the creation of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of [5-(4-Amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [5-(4-Amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate apart from similar compounds is its unique combination of functional groups and structural features. This allows it to interact with a broader range of molecular targets and exhibit a wider array of biological activities.

Properties

Molecular Formula

C33H24BrN5O7

Molecular Weight

682.5 g/mol

IUPAC Name

[5-(4-amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate

InChI

InChI=1S/C33H24BrN5O7/c34-27-22(16-35)24-28(36)37-18-38-29(24)39(27)30-26(46-33(42)21-14-8-3-9-15-21)25(45-32(41)20-12-6-2-7-13-20)23(44-30)17-43-31(40)19-10-4-1-5-11-19/h1-15,18,23,25-26,30H,17H2,(H2,36,37,38)

InChI Key

ZAWGKZQDLITTKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C(=C(C4=C(N=CN=C43)N)C#N)Br)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6

Origin of Product

United States

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